molecular formula C9H18S B15275213 Cyclooctylmethanethiol

Cyclooctylmethanethiol

Cat. No.: B15275213
M. Wt: 158.31 g/mol
InChI Key: KUNPJNZROAIDQN-UHFFFAOYSA-N
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Description

Cyclooctylmethanethiol is an organosulfur compound characterized by the presence of a thiol group attached to a cyclooctyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclooctylmethyl chloride with sodium hydrosulfide in an aqueous medium. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired thiol compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Cyclooctylmethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

Cyclooctylmethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Cyclooctylmethanethiol can be compared with other thiol-containing compounds such as ethanethiol and methanethiol. While all these compounds share the thiol functional group, this compound is unique due to its cyclooctyl ring structure, which imparts different physical and chemical properties. This uniqueness makes it suitable for specific applications where other thiols may not be as effective.

Comparison with Similar Compounds

  • Ethanethiol
  • Methanethiol
  • Propanethiol

Cyclooctylmethanethiol stands out due to its larger ring structure, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

cyclooctylmethanethiol

InChI

InChI=1S/C9H18S/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2

InChI Key

KUNPJNZROAIDQN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CS

Origin of Product

United States

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